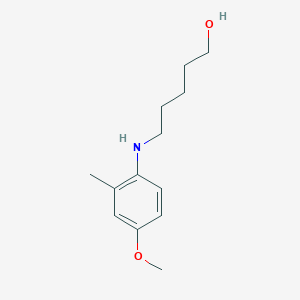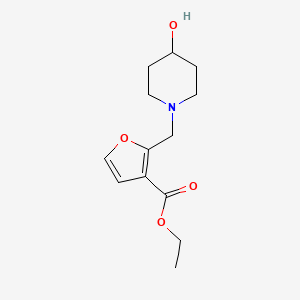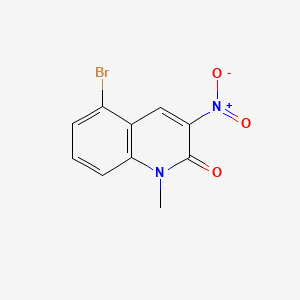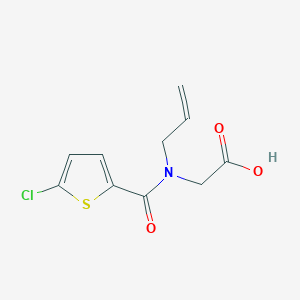
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a glycine moiety attached via an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine typically involves the following steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.
Coupling with glycine: The 5-chlorothiophene-2-carbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form the corresponding amide.
Allylation: The final step involves the allylation of the amide using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties could be influenced by the conjugation of the thiophene ring and the presence of the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
n-Allyl-n-(5-bromothiophene-2-carbonyl)glycine: Similar structure but with a bromine atom instead of chlorine.
n-Allyl-n-(5-methylthiophene-2-carbonyl)glycine: Similar structure but with a methyl group instead of chlorine.
n-Allyl-n-(5-nitrothiophene-2-carbonyl)glycine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is unique due to the presence of the chlorine atom, which can influence its reactivity and electronic properties. This makes it distinct from its analogs with different substituents on the thiophene ring.
Properties
Molecular Formula |
C10H10ClNO3S |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-5-12(6-9(13)14)10(15)7-3-4-8(11)16-7/h2-4H,1,5-6H2,(H,13,14) |
InChI Key |
DKAIOKIMAKHVOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


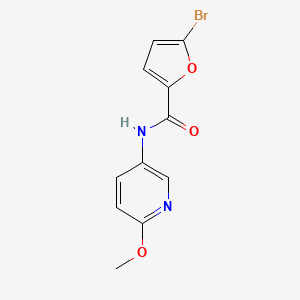
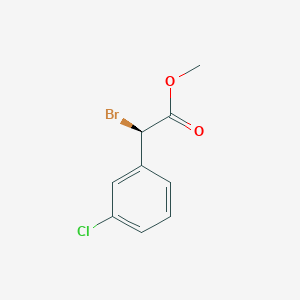
![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)




![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
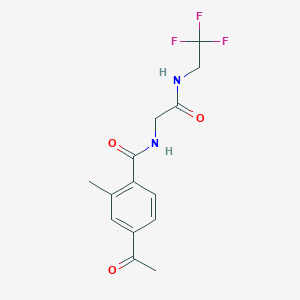
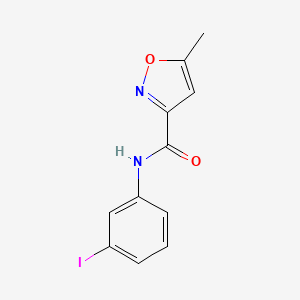
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
